molecular formula C15H15N B1230677 4-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 75626-12-9

4-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1230677
CAS RN: 75626-12-9
M. Wt: 209.29 g/mol
InChI Key: OSZMNJRKIPAVOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives is complex, involving multiple pathways like the Pictet-Spengler and Bischler-Nepieralski reactions, alongside modern approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methodologies allow for the construction of various derivatives, emphasizing the compound's versatility in synthesis applications (Kotha, Deodhar, & Khedkar, 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by their non-planar heterocyclic ring adopting an envelope conformation, as demonstrated in crystallographic studies. This conformation is crucial for understanding the compound's interaction with biological targets (Gzella, Chrzanowska, Dreas, Kaczmarek, & Woźniak, 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating its reactivity and potential for further chemical modifications. For instance, its involvement in Pummerer-type cyclization to produce 3-phenyl-1,2,3,4-tetrahydroisoquinoline highlights its versatility in organic synthesis (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Scientific Research Applications

Neurological Research

4-Phenyl-1,2,3,4-tetrahydroisoquinoline (TIQ) has been identified in both parkinsonian and normal human brains. Notably, its concentration was markedly increased in the parkinsonian brain, suggesting it could be an endogenous neurotoxin potentially inducing Parkinson's disease (Niwa et al., 1987). Additionally, TIQ has shown inhibitory effects on locomotion and dopamine release induced by methamphetamine in the nucleus accumbens of rats, indicating its potential influence on dopaminergic activity (Tateyama et al., 1993).

Drug Development

TIQ derivatives have been investigated for their potential as pharmaceutical agents. They've been synthesized and evaluated for their anticancer activities against various cell lines (Liu et al., 2009). Another study synthesized a series of TIQ derivatives with potential as local anesthetic agents and evaluated their toxicity and structure-toxicity relationship (Azamatov et al., 2023).

Molecular Modeling and Analysis

Conformational studies on TIQ derivatives have been performed, providing insights into their potential as D1 dopamine receptor ligands. This research aids in understanding the molecular interactions and structure-activity relationships of these compounds (Charifson et al., 1989).

Biochemical Studies

In biochemical contexts, TIQ has been found to selectively inhibit complex I of the brain's electron transport system. This specificity could have implications for understanding certain neurotoxic processes and developing targeted therapies (Suzuki et al., 1989).

Synthesis and Stereochemistry

The synthesis and absolute stereochemistry of TIQ have been extensively studied, with implications for both pharmaceutical development and fundamental organic chemistry. These studies provide a foundation for the development of enantiomerically pure TIQ derivatives with specific biological activities (Nakahara et al., 1998).

Safety and Hazards

Safety information for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline indicates that it is harmful if swallowed or in contact with skin . It may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline research involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . These compounds have garnered a lot of attention in the scientific community due to their diverse biological activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Phenyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters . The compound can inhibit the activity of these enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin in the brain . Additionally, this compound has been found to interact with dopamine receptors, influencing dopaminergic signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound has been shown to enhance neuroprotection by reducing oxidative stress and inhibiting apoptosis . It also affects the expression of genes involved in neuroinflammation and neuroprotection, thereby promoting neuronal survival . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to dopamine receptors, acting as an agonist or antagonist depending on the receptor subtype . The compound also inhibits the activity of MAO and COMT, leading to increased levels of neurotransmitters . Additionally, it can modulate the activity of other enzymes involved in neurotransmitter metabolism, such as tyrosine hydroxylase . These interactions result in changes in gene expression and protein activity, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to have sustained neuroprotective effects, reducing oxidative stress and promoting neuronal survival . Prolonged exposure may also lead to the development of tolerance, necessitating higher doses to achieve the same effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits neuroprotective and antidepressant-like effects . At higher doses, it can induce neurotoxicity and other adverse effects . The threshold for these effects varies depending on the species and the specific experimental conditions . It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing toxicity.

properties

IUPAC Name

4-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZMNJRKIPAVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75626-12-9
Record name 4-phenyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 55 (0.9 g, 2.94 mmol) in MeOH (10 mL) were added water (2 mL), KOH (0.33 g, 5.89 mmol), and the reaction was stirred at room temperature for 12 hours. The mixture was washed with a saturated sodium chloride solution and extracted with 7:3 CH2Cl2/MeOH (3×10 mL). The combined organic layers were dried (K2CO3) and concentrated under reduced pressure to give 56 (0.70 g.˜100%) as a yellow oil.
Name
55
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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